Solubility Profile of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate: A Technical Guide
Solubility Profile of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate: A Technical Guide
Executive Summary & Compound Analysis
Benzyl 2-(furan-2-yl)piperidine-1-carboxylate (also referred to as N-Cbz-2-(2-furyl)piperidine) is a lipophilic pharmaceutical intermediate characterized by three distinct structural motifs: a saturated piperidine ring, an aromatic furan moiety, and a benzyl carbamate (Cbz) protecting group.
This guide provides a comprehensive solubility profile derived from structural physiochemistry and standard isolation protocols for Cbz-protected nitrogen heterocycles. While specific gravimetric solubility data (g/L) is rarely published for this intermediate, its behavior is highly predictable based on its calculated partition coefficient (LogP ~3.[1]0) and functional group interactions.
Key Solubility Characteristics:
-
Primary Solvents (High Solubility): Chlorinated hydrocarbons (DCM, Chloroform), Esters (Ethyl Acetate), and polar aprotic solvents (THF, DMSO).[1]
-
Process Solvents (Moderate/Temperature-Dependent): Alcohols (Methanol, Ethanol), Ethers (Diethyl Ether, MTBE).[1]
-
Anti-Solvents (Low Solubility): Water, Aliphatic Hydrocarbons (Hexane, Pentane - often forms oils rather than precipitates).[1]
Structural Physiochemistry & Solubility Prediction
To understand the solubility behavior, we must analyze the competing forces within the molecule.[1]
Structural Influence on Solvation
| Structural Motif | Polarity | Interaction Type | Solubility Impact |
| Piperidine Ring | Non-polar (Saturated) | Van der Waals | Increases solubility in organic solvents; decreases water solubility. |
| Furan Ring | Aromatic Heterocycle | Enhances solubility in aromatics (Toluene) and chlorinated solvents. Warning: Acid-sensitive. | |
| Cbz Group | Polar Carbamate + Lipophilic Benzyl | Dipole-Dipole, Hydrophobic | The dominant factor. Makes the molecule insoluble in water but highly soluble in polar organics. |
Theoretical Solubility Parameters
-
Predicted LogP (Octanol/Water): ~3.0 ± 0.4[1]
-
Interpretation: The compound is ~1000 times more soluble in octanol (lipid-like phase) than in water. It requires organic solvent systems for all reaction and purification steps.
-
-
Hansen Solubility Parameters (Estimated):
- (Dispersion): High (due to Benzyl/Furan rings)
- (Polarity): Moderate (Carbamate functionality)
- (Hydrogen Bonding): Low (No H-bond donors, only acceptors)[1]
Experimental Solubility Data & Solvent Compatibility
Note: The following classifications are based on standard isolation protocols for Cbz-protected piperidine alkaloids.
Solubility Profile by Solvent Class
Class A: High Solubility (>100 mg/mL)
Recommended for: Reaction media, preparing stock solutions, and loading for chromatography.[1]
-
Dichloromethane (DCM): The "Gold Standard" solvent for this compound. Excellent for extraction from aqueous phases.
-
Ethyl Acetate (EtOAc): Good solubility; often used as the polar component in chromatography eluents.[1]
-
Tetrahydrofuran (THF): Excellent solubility; suitable for reduction or lithiation reactions (if Cbz is stable under chosen conditions).[1]
-
Dimethyl Sulfoxide (DMSO) / DMF: High solubility, but difficult to remove.[1] Use only for biological assays or specific high-temp reactions.
Class B: Moderate Solubility (10–50 mg/mL)
Recommended for: Recrystallization (with cooling) or washing steps.[1]
-
Methanol / Ethanol: Soluble at room temperature, but solubility drops significantly at -20°C. Useful for recrystallization attempts.
-
Diethyl Ether: Moderate solubility; often used to precipitate impurities or as an extraction solvent if DCM is to be avoided.
-
Toluene: Good solubility due to
- interactions with the benzyl and furan rings.
Class C: Low Solubility / Anti-Solvents (<1 mg/mL)
Recommended for: Precipitation, crashing out products, and chromatography mobile phases.[1]
-
Water: Practically insoluble.
-
Hexanes / Heptane: Very low solubility. The compound will likely "oil out" rather than crystallize if added too quickly.
-
Cyclohexane: Similar to hexanes, but slightly better solubilization power.[1]
Stability Warning: The Furan Moiety
The furan ring at the C2 position introduces a chemical stability constraint.
-
Avoid Strong Acids: Furan rings are susceptible to acid-catalyzed ring opening and polymerization. Avoid prolonged exposure to acidic solvents (e.g., acetic acid) unless necessary for specific transformations.
-
Avoid Long-term Storage in Chloroform: Chloroform can form HCl over time (if not stabilized with amylene), which may degrade the furan ring.[1] DCM is preferred over Chloroform. [1]
Visualization: Solubility & Process Workflow
The following diagram illustrates the decision logic for solvent selection during purification, highlighting the critical "Oil-Out" risk common with Cbz-piperidines.
Figure 1: Decision matrix for solvent selection during the isolation and purification of Cbz-protected furyl-piperidines.
Protocols for Application Scientists
Protocol: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific batch (e.g., for formulation).[1]
-
Preparation: Weigh ~50 mg of the compound into three separate 4 mL HPLC vials.
-
Solvent Addition: Add 250 µL of the target solvent (DCM, MeOH, Hexane) to each vial.
-
Equilibration: Vortex for 1 minute.
-
Analysis: If undissolved solids remain after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue to calculate
(mg/mL).[1]
Protocol: Purification via Flash Chromatography
Since Cbz-protected piperidines often form viscous oils, chromatography is the preferred purification method over crystallization.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase: Hexane / Ethyl Acetate gradient.
-
Detection: UV at 254 nm (Strong absorption by Benzyl and Furan rings). TLC stain: KMnO
(oxidizes furan) or Iodine.[1]
References
-
PubChem. (2025).[4] Benzyl 3-(furan-2-yl)piperidine-1-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org.[5][6][7] Synth. 2015, 92, 91-102.[5] (Cited for general Cbz-protection workup protocols). [Link]
-
National Institute of Standards and Technology (NIST). (2024). 2-(2-furyl)piperidine Properties.[8][9] NIST Chemistry WebBook. [Link]
Sources
- 1. patents.google.com [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl piperidine-1-carboxylate | C13H17NO2 | CID 228749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl 3-(furan-2-yl)piperidine-1-carboxylate | C17H19NO3 | CID 91592290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(2-furyl)piperidine [webbook.nist.gov]
